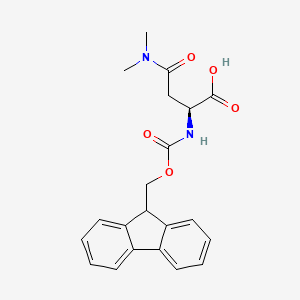

Fmoc-Asp(NMe2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Asp(NMe2)-OH: is a derivative of aspartic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylamide (NMe2) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions .

Mechanism of Action

Target of Action

Fmoc-Asp(NMe2)-OH, also known as Fmoc-N,N-dimethyl-L-Asparagine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which the drug is conjugated. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective release mechanism minimizes the impact on healthy cells and maximizes the drug’s effect on cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are closely tied to those of the ADCs in which it is used. As a part of an ADC, the compound would be expected to have a similar absorption, distribution, metabolism, and excretion (ADME) profile to that of the ADC. The specific adme properties would depend on the characteristics of the individual adc, including the nature of the antibody and the drug .

Result of Action

The primary result of the action of this compound is the delivery of a cytotoxic drug to cancer cells, leading to their destruction . By acting as a linker in an ADC, the compound enables the selective delivery of the drug, minimizing damage to healthy cells and maximizing the impact on the target cells .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as pH and the presence of specific enzymes can affect the stability of the compound and its ability to release the drug . Additionally, the compound’s action can be influenced by the characteristics of the target cells, including the expression of the target antigen and the internal environment of the cell .

Biochemical Analysis

Biochemical Properties

Fmoc-N,N-dimethyl-L-Asparagine plays a significant role in biochemical reactions. It possesses eminent self-assembly features, which are crucial for its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of Fmoc-N,N-dimethyl-L-Asparagine is primarily based on its self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This self-assembly can result in various structures that can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-Asp(NMe2)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group, followed by the introduction of the dimethylamide group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The dimethylamide group is introduced by reacting the protected aspartic acid with dimethylamine .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Fmoc-Asp(NMe2)-OH undergoes various chemical reactions, including deprotection, coupling, and substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine. The compound can also participate in peptide bond formation through coupling reactions with other amino acids .

Common Reagents and Conditions:

Major Products: : The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as one of the building blocks .

Scientific Research Applications

Chemistry: : In chemistry, Fmoc-Asp(NMe2)-OH is used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis .

Biology: : In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Medicine: : In medicine, peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: : In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other Fmoc-protected amino acids, such as Fmoc-Ala-OH, Fmoc-Gly-OH, and Fmoc-Lys(Boc)-OH. These compounds also feature the Fmoc protecting group but differ in the side chains and additional modifications .

Uniqueness: : Fmoc-Asp(NMe2)-OH is unique due to the presence of the dimethylamide group, which provides additional stability and can influence the conformation and properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

Properties

IUPAC Name |

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKRBLOYXZGVTI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138585-02-1 |

Source

|

| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406085.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)